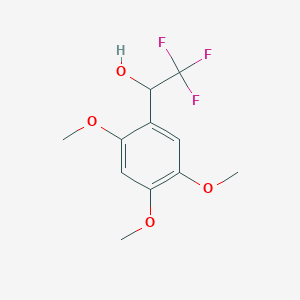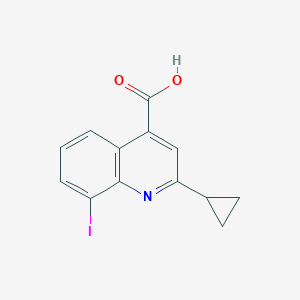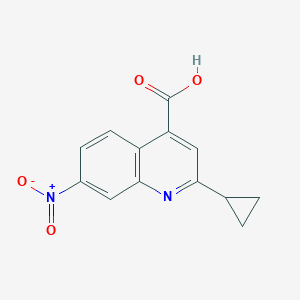
Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate is a chemical compound with the molecular formula C12H16N2O3. It is a derivative of benzoic acid and features an oxetane ring, which is a four-membered cyclic ether. This compound is typically a white to light yellow solid and is soluble in various organic solvents but has low solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate can be achieved through multi-step reactions. One common method involves the reaction of 4-amino-3-nitrobenzoic acid with oxetan-2-ylmethanol in the presence of a suitable catalyst. The nitro group is then reduced to an amino group, followed by esterification to form the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key steps include the use of toluene-4-sulfonic acid as a catalyst and acetonitrile as a solvent .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzoates .
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: Lacks the oxetane ring, making it less reactive in certain chemical reactions.
Methyl 3-amino-4-((oxetan-2-ylmethyl)amino)benzoate: Similar structure but with different positioning of the amino and oxetane groups.
Uniqueness
Methyl 4-amino-3-((oxetan-2-ylmethyl)amino)benzoate is unique due to the presence of both an amino group and an oxetane ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
methyl 4-amino-3-(oxetan-2-ylmethylamino)benzoate |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3 |
Clave InChI |
CEYHKCZODRRMMV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)


![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)






